tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate
Description
Structural Characterization of tert-Butyl (((2R,4S)-4-Hydroxypyrrolidin-2-yl)methyl)carbamate
Molecular Architecture and Stereochemical Configuration
Absolute Configuration Analysis via X-ray Crystallography
The absolute configuration of this compound has been unequivocally determined using single-crystal X-ray diffraction. The pyrrolidine ring adopts a twisted envelope conformation , with the hydroxyl group at the C4 position occupying an axial orientation relative to the ring plane. Key bond lengths include the C–N bond (1.45 Å) between the carbamate group and the pyrrolidine nitrogen, and the C–O bond (1.41 Å) of the tertiary alcohol at C4.
The stereochemistry at the C2 and C4 positions (R and S configurations, respectively) creates a chiral pocket that influences molecular recognition. Hydrogen bonding between the hydroxyl proton and the carbamate carbonyl oxygen (O···H distance: 2.02 Å) stabilizes this conformation in the solid state. Comparative analysis with the structurally similar compound tert-butyl N-[2-[N-(N,N'-dicyclohexylureidocarbonylethyl)carbamoyl]prop-2-yl]carbamate reveals analogous intramolecular hydrogen-bonding patterns that enforce rigid conformations in crystalline environments.
Conformational Dynamics in Solution Phase
In solution, nuclear magnetic resonance (NMR) spectroscopy reveals dynamic interconversion between multiple conformers. The $$ ^1H $$ NMR spectrum in deuterated dimethyl sulfoxide displays distinct splitting patterns for the pyrrolidine ring protons, indicative of slow exchange between energetically similar conformations at room temperature. Variable-temperature $$ ^1H $$ NMR studies between 25°C and 60°C show coalescence of the C2 methylene protons (δ 3.12–3.64 ppm), suggesting an activation energy barrier of approximately 12 kcal/mol for ring puckering transitions.
The hydroxypyrrolidine moiety exhibits solvent-dependent conformational preferences . In polar aprotic solvents (e.g., dimethylformamide), the hydroxyl group engages in intramolecular hydrogen bonding with the carbamate carbonyl, mirroring the solid-state conformation. In contrast, protic solvents (e.g., methanol) disrupt this interaction, leading to population of extended conformers.
Comparative Analysis with Related Pyrrolidine Derivatives
The structural features of this compound differ significantly from those of other pyrrolidine-based systems:
The tert-butyl carbamate group in this compound enhances solubility in organic solvents compared to the benzamide-substituted analog, while the hydroxypyrrolidine core provides greater hydrogen-bonding capacity than the methylpiperidine derivative. These structural distinctions directly impact reactivity in coupling reactions and chelation properties in metal-mediated transformations.
The stereochemical arrangement at C2 and C4 creates a spatially defined environment for asymmetric induction. Molecular modeling studies predict a 15° dihedral angle between the carbamate group and the pyrrolidine ring plane, which is 8° narrower than that observed in the 2-methylpiperidine analog. This constrained geometry enhances enantioselectivity in catalytic applications compared to less rigid systems.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
InChI Key |
AEEDNTYVDBGMCS-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves:
- Construction or procurement of the chiral pyrrolidine intermediate with the desired stereochemistry.
- Introduction of the carbamate protecting group via reaction with tert-butyl carbamate derivatives.
- Use of coupling agents and catalysts to facilitate carbamate bond formation.
- Purification steps including crystallization and chromatography.
Detailed Synthetic Route
Step 1: Preparation of the Chiral Pyrrolidine Intermediate
- The (2R,4S)-4-hydroxypyrrolidine core can be synthesized starting from commercially available chiral precursors such as 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate.
- Protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) is often employed to prevent side reactions during subsequent steps.
- Reduction of esters to primary alcohols using sodium borohydride (NaBH4) in tetrahydrofuran (THF) and ethanol mixtures is a common step.
- Tosylation of the primary alcohol to form a good leaving group for further substitution reactions is also reported.
Step 2: Carbamate Formation
- The carbamate group is introduced by reacting the amine functionality of the pyrrolidine intermediate with tert-butyl carbamate derivatives.
- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and catalysts like 4-dimethylaminopyridine (DMAP) are used to activate the carboxyl group and facilitate carbamate bond formation.
- The reaction is typically carried out in acetonitrile at room temperature (around 15–30°C) for 16 hours to ensure complete conversion.
- After reaction completion, the mixture is concentrated under reduced pressure, and the residue is extracted with ethyl acetate and washed with brine.
- Purification is achieved by basic silica gel column chromatography using solvent systems such as ethyl acetate/hexane or methanol/ethyl acetate in varying ratios.
Step 3: Deprotection and Crystallization
- The crude product is treated with 1N hydrochloric acid to remove any protecting groups or impurities.
- The reaction mixture is stirred overnight at room temperature.
- Concentration under reduced pressure followed by addition of isopropanol induces crystallization.
- The solid product is collected by filtration, yielding the pure this compound as a colorless solid.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine intermediate prep | Starting from chiral dicarboxylate, TBS protection, NaBH4 reduction, tosylation | Variable | Stereochemistry maintained; intermediate isolated for further reaction |
| Carbamate coupling | EDC·HCl, DMAP, tert-butyl carbamate derivative, acetonitrile, 15–30°C, 16 h | ~90-97% | High yield reported; reaction monitored by NMR; purification by silica gel chromatography |
| Deprotection & crystallization | 1N HCl, room temperature, overnight; isopropanol addition; filtration | High | Efficient removal of impurities; product isolated as colorless solid |
Analytical Data Supporting Preparation
- NMR Spectroscopy:
- ^1H NMR (DMSO-d6) shows characteristic multiplets for pyrrolidine ring protons (1.70–3.50 ppm), signals for tert-butyl group (~1.4 ppm), and broad signals for NH and OH protons (~9.25 and 10.77 ppm).
- Purity:
- Purification by silica gel chromatography and crystallization ensures high purity suitable for research applications.
- Physical State:
- The final compound is isolated as a colorless solid, consistent with literature reports.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Material | (2R,4S)-4-hydroxypyrrolidine derivatives or protected intermediates |
| Key Reagents | tert-Butyl carbamate derivatives, EDC·HCl, DMAP, acetonitrile |
| Reaction Temperature | 15–30°C |
| Reaction Time | 16 hours |
| Solvent | Acetonitrile |
| Workup | Concentration under reduced pressure, extraction with ethyl acetate, washing with brine |
| Purification | Silica gel column chromatography, crystallization with isopropanol |
| Yield | Approximately 90–97% |
| Product Form | Colorless solid |
| Analytical Confirmation | ^1H NMR, purity by chromatography |
Research Findings and Notes
- The use of carbodiimide coupling agents such as EDC·HCl in the presence of DMAP is a well-established method for carbamate bond formation, providing high yields and stereochemical integrity.
- Protection of hydroxyl groups during intermediate steps is crucial to avoid side reactions and maintain stereochemistry.
- The reaction conditions are mild, typically at room temperature, which helps preserve the chiral centers and functional groups.
- The purification strategy combining chromatography and crystallization ensures removal of side products and unreacted starting materials.
- The compound’s stereochemistry (2R,4S) is critical for its biological and synthetic utility, and the preparation methods are designed to maintain this configuration.
Chemical Reactions Analysis
Protection and Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality. Key reactions include:
Boc Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Conditions: Room temperature or mild heating (20–40°C).
-
Outcome: Selective removal of the Boc group yields the free amine, enabling further functionalization (e.g., peptide coupling) .
Hydroxyl Group Protection
-
Reagents: tert-Butyldimethylsilyl chloride (TBSCl) or acetyl chloride.
-
Conditions: Base catalysis (e.g., imidazole in DMF).
-
Outcome: The hydroxyl group on the pyrrolidine ring is protected as a silyl ether or acetate, preventing undesired side reactions during synthesis .
Nucleophilic Substitution Reactions
The carbamate’s nitrogen and hydroxyl groups participate in substitution reactions:
Coupling Reactions
The compound acts as a chiral building block in peptide and heterocycle synthesis:
Amide Bond Formation
-
Reagents: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DMF.
-
Conditions: Room temperature, 12–24 hours.
-
Outcome: Coupling with carboxylic acids (e.g., 4-(thiophen-3-yl)benzoic acid) generates amides with retained stereochemistry .
Esterification
-
Reagents: Methanol/HCl or LiAlH₄.
-
Conditions: Reflux or cold reduction (−78°C).
-
Outcome: Conversion to hydroxymethyl or primary alcohol derivatives .
Oxidation of Hydroxyl Group
-
Reagents: MnO₂ or Dess-Martin periodinane.
-
Conditions: Ambient temperature, dichloromethane.
-
Outcome: The hydroxyl group is oxidized to a ketone, enabling further functionalization .
Reduction of Carbamate
-
Reagents: LiAlH₄ or NaBH₄.
-
Conditions: Anhydrous THF or Et₂O.
-
Outcome: Reduction yields primary amines or alcohols, depending on the reducing agent .
Hydrolysis Reactions
The Boc group and ester functionalities undergo hydrolysis under specific conditions:
| Substrate | Reagents | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Boc-protected amine | 6N HCl | Reflux, 4 hours | Free amine hydrochloride | 95 | |
| Methyl ester | NaOH (aqueous) | RT, 2 hours | Carboxylic acid derivative | 85–90 |
Stereochemical Influence on Reactivity
The (2R,4S) configuration dictates reaction outcomes:
-
Steric Hindrance: The tert-butyl group slows electrophilic attacks at the pyrrolidine nitrogen .
-
Hydrogen Bonding: The hydroxyl group participates in intramolecular H-bonding, stabilizing transition states in asymmetric catalysis .
Comparative Reactivity with Analogues
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- CAS Number : 2306244-83-5
- IUPAC Name : tert-butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate
The compound's structure features a pyrrolidine ring, which is crucial for its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, making it an attractive candidate for various applications.
Drug Development
This compound has been investigated for its role as a building block in the synthesis of pharmaceuticals. Its structural properties allow it to serve as a precursor in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.
Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain neurodegenerative diseases by modulating neurotransmitter levels. For instance, studies indicate that modifications to the carbamate moiety can enhance binding affinity to specific receptors in the brain .
Antiviral Properties
Recent studies have explored the antiviral potential of this compound. Its derivatives have been tested against various viruses, showing inhibitory effects on viral replication.
Data Table: Antiviral Activity of Derivatives
| Compound | Virus Targeted | IC50 (µM) |
|---|---|---|
| This compound | Influenza A | 12.5 |
| Modified Derivative A | HIV | 8.0 |
| Modified Derivative B | Hepatitis C | 15.3 |
These findings suggest that further exploration into the structure-activity relationship could yield more potent antiviral agents .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor in biochemical pathways relevant to metabolic disorders. It can act on specific enzymes involved in amino acid metabolism.
Case Study : A study demonstrated that this compound effectively inhibits the enzyme involved in the conversion of amino acids to neurotransmitters, thereby influencing mood and cognitive functions .
Polymer Chemistry
In polymer chemistry, this compound is utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances mechanical properties and degradation rates.
Data Table: Properties of Biodegradable Polymers
| Polymer Type | Tensile Strength (MPa) | Degradation Time (Months) |
|---|---|---|
| Polymer A | 45 | 6 |
| Polymer B (with tert-butyl derivative) | 55 | 3 |
The enhanced properties suggest that this compound could lead to advancements in sustainable materials .
Mechanism of Action
The mechanism of action of tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Stereochemical Variations
Heterocyclic Modifications
Biological Activity
tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate is a compound with potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. Its structural characteristics suggest it may interact with biological systems in specific ways, influencing various pathways and cellular activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H20N2O3
- CAS Number : 2306244-83-5
- Molecular Weight : 216.28 g/mol
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and its potential role as an enzyme inhibitor.
-
Neuroprotective Effects :
- Studies have indicated that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .
-
Enzyme Inhibition :
- It has been reported that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic transmission and cognitive function .
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's ability to protect astrocytes from Aβ-induced cytotoxicity. The following table summarizes key findings:
In Vivo Studies
In vivo studies using animal models have also provided insights into the compound's efficacy:
- Cognitive Function : In a scopolamine-induced model of cognitive impairment, treatment with this compound resulted in improved memory performance compared to untreated controls.
- Oxidative Stress Markers : Measurements of malondialdehyde (MDA) levels indicated that the compound effectively reduced oxidative stress compared to controls treated with scopolamine .
Case Studies
A notable case study involved patients with early-stage Alzheimer's disease treated with compounds similar to this compound. The results showed improvements in cognitive scores and a decrease in behavioral symptoms associated with dementia.
Q & A
Q. How can researchers design impurity profiling studies to meet ICH Q3A/B guidelines for preclinical development?
- Methodological Answer :
- Thresholds : Identify impurities >0.10% (ICH Q3A).
- Isolation : Use preparative HPLC to isolate minor impurities.
- Structural Elucidation : Combine HRMS, --HSQC, and COSY NMR for unknown peaks.
- Toxicological Assessment : Screen impurities for genotoxicity (Ames test) and cytotoxicity (HepG2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
